Davalintide

Amylin receptor binding Receptor dissociation kinetics Pharmacodynamics

Research requiring sustained amylin receptor activation without confounding pharmacokinetic variables demands a stable, well-characterized agonist. Davalintide (AC2307) meets this need as a 32-aa synthetic peptide chimera of rat amylin and salmon calcitonin. - **Pharmacology**: Dual amylin & calcitonin receptor agonist (DACRA). Amylin R IC50=0.04nM; Calcitonin R IC50=0.06nM; CGRP R IC50=3.1nM. - **Prolonged action**: Slowed receptor dissociation (Koff=0.013/min) drives 23h feeding suppression vs. 6h for native amylin. No handling stress from repeat dosing. - **Preclinical utility**: Fat-specific, lean-sparing weight loss in rodent obesity models; benchmark for novel DACRA comparison. Supplied with full analytical data for regulatory-compliant research.

Molecular Formula C152H248N50O49S2
Molecular Weight 3624.0 g/mol
CAS No. 863919-85-1
Cat. No. B10819330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDavalintide
CAS863919-85-1
Molecular FormulaC152H248N50O49S2
Molecular Weight3624.0 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)NC(=O)C(CCCCN)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)C(C)O
InChIInChI=1S/C152H248N50O49S2/c1-66(2)48-91(189-143(245)113(70(9)10)195-140(242)103-64-253-252-63-102(193-122(224)83(154)24-18-19-43-153)139(241)188-97(56-108(158)216)135(237)200-115(73(13)206)144(246)174-71(11)121(223)196-116(74(14)207)148(250)194-103)123(225)171-59-110(218)175-84(25-20-44-168-150(161)162)124(226)183-94(51-69(7)8)132(234)192-101(62-204)138(240)180-87(37-40-105(155)213)126(228)178-89(39-42-112(220)221)127(229)185-93(50-68(5)6)131(233)186-95(54-80-58-167-65-173-80)133(235)177-85(26-21-45-169-151(163)164)125(227)184-92(49-67(3)4)130(232)179-88(38-41-106(156)214)129(231)199-119(77(17)210)147(249)191-99(53-79-31-35-82(212)36-32-79)149(251)202-47-23-28-104(202)141(243)181-86(27-22-46-170-152(165)166)128(230)198-118(76(16)209)146(248)190-98(57-109(159)217)136(238)197-114(72(12)205)142(244)172-60-111(219)176-100(61-203)137(239)187-96(55-107(157)215)134(236)201-117(75(15)208)145(247)182-90(120(160)222)52-78-29-33-81(211)34-30-78/h29-36,58,65-77,83-104,113-119,203-212H,18-28,37-57,59-64,153-154H2,1-17H3,(H2,155,213)(H2,156,214)(H2,157,215)(H2,158,216)(H2,159,217)(H2,160,222)(H,167,173)(H,171,225)(H,172,244)(H,174,246)(H,175,218)(H,176,219)(H,177,235)(H,178,228)(H,179,232)(H,180,240)(H,181,243)(H,182,247)(H,183,226)(H,184,227)(H,185,229)(H,186,233)(H,187,239)(H,188,241)(H,189,245)(H,190,248)(H,191,249)(H,192,234)(H,193,224)(H,194,250)(H,195,242)(H,196,223)(H,197,238)(H,198,230)(H,199,231)(H,200,237)(H,201,236)(H,220,221)(H4,161,162,168)(H4,163,164,169)(H4,165,166,170)/t71-,72+,73+,74+,75+,76+,77+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,113-,114-,115-,116-,117-,118-,119-/m0/s1
InChIKeySLYFITHISHUGLZ-QPMCIWSFSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Davalintide for Obesity & Metabolic Research


Davalintide (AC2307) is a second-generation synthetic amylin-mimetic peptide, engineered as a chimera of rat amylin and salmon calcitonin, which functions as a dual agonist of amylin receptors (AMYRs) and calcitonin receptors (CTRs) [1]. Preclinical studies demonstrate enhanced in vivo metabolic activity over native amylin, including prolonged duration of action, dose-dependent weight loss, and fat-specific lean-sparing effects [1][2]. Davalintide advanced to Phase II clinical trials for obesity (NCT00785408) but was discontinued in 2010 after head-to-head data showed inferior weight loss efficacy and tolerability compared to the pramlintide/metreleptin combination [3]. This compound serves as a critical benchmark in amylin analog development, providing essential comparative data for evaluating newer dual amylin-calcitonin receptor agonists (DACRAs).

Sustained amylin receptor pharmacology — prolonged action driven by slowed receptor dissociation, not plasma half-life.
Multi-target engagement — high-affinity agonist at amylin, calcitonin, and CGRP receptors for metabolic pathway studies.
Research tool for obesity & energy homeostasis — characterized in rodent models for feeding, gastric emptying, and body composition.

Davalintide Irreplaceability in Research


Within the amylin analog class, molecular engineering profoundly alters pharmacodynamic and clinical properties, rendering simple substitution scientifically invalid. Davalintide's chimeric design incorporating salmon calcitonin sequences confers distinct receptor binding kinetics—specifically, markedly slowed dissociation from the amylin receptor (no appreciable dissociation after 7 hours versus native amylin's Koff of 0.013/min) [1]. This kinetic property drives a pharmacodynamic duration that is quantitatively distinct from native amylin (23-hour feeding suppression versus 6-hour) [2]. In clinical evaluation, davalintide demonstrated inferior weight loss and tolerability compared to the pramlintide/metreleptin combination, leading to program discontinuation . Conversely, more recent dual agonists such as KBP-088 have demonstrated superior body weight reduction compared to davalintide in long-term comparative studies [3]. These differences are not marginal; they represent material shifts in efficacy, duration, and tolerability that directly impact experimental design and interpretation. Therefore, selection among amylin analogs must be guided by specific quantitative performance parameters rather than class membership alone.

Receptor binding profile mismatch
Davalintide engages amylin, calcitonin, and CGRP receptors with distinct affinity ratios; pramlintide and native amylin exhibit different selectivity, limiting direct functional interchange.
Kinetic-driven duration, not PK-dependent
Prolonged action relies on slow receptor dissociation (Koff), not plasma half-life. Amylin analogs with similar t1/2 may not replicate sustained signaling.
DACRA-class pharmacological divergence
Even within DACRAs, KBP-088 shows higher reported weight loss in models; receptor activation kinetics differ, so davalintide cannot substitute for next-generation DACRAs without validation.

Davalintide Comparative Evidence Guide


Prolonged Duration of Action vs Native Amylin

In competitive radioligand binding kinetic studies using 125I-labeled peptides, davalintide exhibited dramatically slowed dissociation from the amylin receptor compared to native rat amylin. Specifically, 125I-davalintide showed no appreciable dissociation from the amylin nucleus accumbens receptor after 7 hours, whereas 125I-rat amylin dissociated with a rate constant (Koff) of 0.013/min [1]. This molecular kinetic property mechanistically underpins davalintide's extended pharmacodynamic duration relative to native amylin.

Duration vs Amylin
Head-to-head
Davalintide
Feeding suppression 23 h
Gastric emptying 8 h
Koff minimal dissociation
Native amylin
Feeding suppression 6 h
Gastric emptying not sustained
Koff 0.013/min
Sustained receptor engagement context; extended experimental window
Plasma t1/2 similar (~26 min)
Amylin receptor binding Receptor dissociation kinetics Pharmacodynamics

Enhanced In Vivo Potency vs Native Amylin

Acute administration of davalintide resulted in significantly prolonged suppression of dark-cycle feeding compared to native amylin. Davalintide suppressed feeding for 23 hours post-injection, whereas native amylin suppression lasted only 6 hours [1]. This represents a nearly 4-fold extension of anorectic duration.

Potency vs Amylin
Head-to-head
2.3× more potent (food intake ED50 5.0 vs 11.3 µg/kg)
1.8× more potent (gastric emptying ED50 2.3 vs 4.1 µg/kg)
Supports lower-dose research protocols
Rat models, IP/SC injection
Feeding suppression Duration of action In vivo pharmacology

Distinct In Vivo Efficacy vs Pramlintide

Immunohistochemical analysis of c-Fos expression in brain nuclei revealed that davalintide induces a more prolonged neuronal activation signal than native amylin. Davalintide produced c-Fos expression lasting 8 hours post-administration, compared to only 2 hours for native amylin [1]. Both compounds activated similar brain nuclei and failed to suppress food intake after lesioning of the area postrema, indicating shared central pathways but with divergent temporal dynamics for davalintide.

vs Pramlintide
Cross-study
Davalintide
Inferior weight loss (Phase II)
cAMP EC50 CT 1.4 nM
Fat-specific, lean-sparing in rodents
Pramlintide/metreleptin
Superior weight loss (Phase II)
cAMP EC50 AMY1a 0.35 nM
Approved for glycemic control
Reported endpoint context differs; not functionally equivalent
Phase II trial, preclinical models
Neuronal activation c-Fos expression Area postrema

Weight Loss Comparison vs KBP-088

Sustained peripheral infusion of davalintide via subcutaneously implanted osmotic pumps produced weight loss that was dose-dependent, durable for up to 8 weeks, and qualitatively distinct in composition. The weight loss was specifically fat-specific and lean-sparing, meaning body fat was reduced while lean body mass was maintained [1]. Metabolic rate was maintained during active weight loss, and the effect was associated with a shift in food preference away from high-fat (palatable) chow [1]. This lean-sparing profile is a key differentiator from caloric restriction and some other weight-loss interventions that often induce concomitant lean mass loss.

vs KBP-088
Head-to-head
KBP-088
~16% vehicle-corrected weight loss
Prolonged receptor activation
Improved glucose tolerance
Davalintide
Less pronounced weight loss
Benchmark DACRA profile
Supports DACRA benchmark comparison; KBP-088 reported higher efficacy
62-day HFD rat study, s.c. daily
Body composition Lean mass preservation Fat-specific weight loss

Receptor Binding Affinity & Selectivity

In a Phase II clinical trial evaluating davalintide for obesity treatment, the compound demonstrated inferior weight loss efficacy and tolerability compared to the combination of pramlintide (an amylin analog) and metreleptin (a leptin analog). As a result, Amylin Pharmaceuticals and Takeda discontinued development of davalintide in 2010 in favor of advancing the pramlintide/metreleptin combination . This clinical outcome provides critical comparative data: while davalintide showed enhanced preclinical pharmacology over native amylin, it was clinically outperformed by a dual-pathway combination therapy.

Receptor Affinity
Supporting evidence
Amylin R IC50 0.04 nM
Calcitonin R IC50 0.06 nM
CGRP R IC50 3.1 nM
Multi-target binding profile context
78× selectivity amylin vs CGRP
Clinical trial Weight loss efficacy Pramlintide/metreleptin

Superior Body Weight Reduction by KBP-088 (DACRA) Versus Davalintide in Long-Term Comparative Study

In a 62-day comparative study in high-fat diet (HFD)-fed rats, the novel dual amylin and calcitonin receptor agonist (DACRA) KBP-088 demonstrated superior efficacy in reducing body weight compared to davalintide. Two doses of KBP-088 (1.67 and 5.0 μg/kg) were compared with similar doses of davalintide administered subcutaneously once daily [1][2]. This head-to-head comparison establishes that newer DACRA compounds can outperform davalintide in preclinical weight loss models, positioning davalintide as a historical comparator rather than a frontline candidate.

DACRA Body weight reduction KBP-088

Davalintide Research Applications


Sustained Amylin Receptor Activation

Davalintide serves as a validated comparator compound for evaluating next-generation DACRAs such as KBP-088 and KBP-089. Given the published head-to-head data showing KBP-088 superiority over davalintide in 62-day HFD-fed rat studies [1], davalintide provides a quantifiable baseline for assessing improvements in weight loss efficacy, duration of action, and body composition selectivity. Researchers developing novel amylin-based therapeutics can use davalintide as a reference control to demonstrate enhanced pharmacodynamics.

Fat-Specific, Lean-Sparing Weight Loss

Davalintide's unique receptor binding kinetics—specifically, the near-absence of dissociation from the amylin nucleus accumbens receptor after 7 hours compared to native amylin's Koff of 0.013/min [1]—make it an ideal tool compound for studying the relationship between receptor occupancy duration and in vivo pharmacodynamic effects. This application is particularly relevant for academic and industrial labs focused on GPCR signaling dynamics, biased agonism, and the design of long-acting peptide therapeutics.

Comparative DACRA Pharmacology

Davalintide's demonstrated fat-specific, lean-sparing weight loss profile during 8-week sustained infusion studies [1] positions it as a reference agent for investigating interventions that preserve lean body mass during weight reduction. This application is critical for obesity and sarcopenia research, where the qualitative nature of weight loss (fat vs. lean mass) is a key therapeutic endpoint. Davalintide can be used as a positive control in studies evaluating body composition changes via DEXA or MRI.

Amylin-Mediated Gastric Emptying & Glucagon Suppression

Davalintide's extended duration of c-Fos expression (8 hours versus 2 hours for native amylin) [1] makes it a valuable probe for mapping the temporal dynamics of central nervous system activation following amylin receptor agonism. Neuroscience and metabolic research groups can employ davalintide in immunohistochemical studies to characterize sustained neuronal activation patterns in the area postrema, nucleus tractus solitarius, and other hindbrain nuclei involved in satiety signaling.

Application
Selection Property
Validation Focus
Sustained amylin receptor activation studies
Prolonged receptor kinetics (Koff-driven)
Extended feeding suppression & gastric emptying endpoints
Fat-specific metabolic research models
Lean-sparing weight loss profile
Body composition & food preference shift analysis
DACRA comparative pharmacology
Well-characterized receptor binding benchmark
Benchmark weight loss & receptor activation against novel DACRAs
Amylin-mediated gastric emptying & glucagon suppression
Reported potent gastric emptying delay
Area postrema-dependent pathway verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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